6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole
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Overview
Description
6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a unique fusion of pyrrole, pyridine, and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of a pyridine derivative with a thiazole precursor in the presence of a base can lead to the formation of the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl, or aryl groups .
Scientific Research Applications
6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The pathways involved can include signal transduction cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrrolopyrazines: Known for their antimicrobial and kinase inhibitory properties, these compounds also feature fused heterocyclic rings.
Uniqueness
6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13N3S |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
6-benzyl-2-pyridin-3-yl-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C17H13N3S/c1-2-5-12(6-3-1)9-14-11-19-16-15(14)21-17(20-16)13-7-4-8-18-10-13/h1-8,10-11,19H,9H2 |
InChI Key |
PYLJJNICRQUMLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNC3=C2SC(=N3)C4=CN=CC=C4 |
Origin of Product |
United States |
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